Heparin disaccharide II-H sodium salt
Description
Context within Heparin and Heparan Sulfate (B86663) Glycobiology
Heparin and heparan sulfate (HS) are members of the glycosaminoglycan (GAG) family, a class of long, linear polysaccharides. oup.comamsbio.comnih.gov These molecules are found in most animal tissues, particularly on the cell surface and in the extracellular matrix, where they play crucial roles in a vast array of biological processes. nih.govoncohemakey.comresearchgate.net The intricate structure of heparin and heparan sulfate, characterized by repeating disaccharide units, allows them to interact with and modulate the activity of a wide variety of proteins, including growth factors, enzymes, cytokines, and cell adhesion molecules. pnas.orgresearchgate.netnih.gov
Heparin is well-known for its clinical use as an anticoagulant, a function mediated by its specific interaction with antithrombin III, which dramatically accelerates the inhibition of blood clotting proteases like thrombin and Factor Xa. pnas.orgdiapharma.comwikipedia.org Beyond anticoagulation, these GAGs are involved in cell proliferation, inflammation, viral infectivity, and development. researchgate.netnih.gov Heparan sulfate, while structurally related to heparin, is produced by most cells in the body and is integral to cell signaling and maintaining the structural integrity of tissues. oup.comamsbio.com The biological functions of both heparin and heparan sulfate are dictated by their complex and variable structures, particularly the pattern of sulfation along their polysaccharide chains. nih.govnih.gov
Significance of Disaccharide Units in Glycosaminoglycan Structure and Function
The immense functional diversity of heparin and heparan sulfate arises from their structural complexity, which is encoded in the sequence and modification of their constituent disaccharide units. oncohemakey.compnas.org These GAGs are polymers composed of repeating disaccharide units, typically consisting of a uronic acid (either L-iduronic acid or D-glucuronic acid) linked to a glucosamine (B1671600) residue. nih.govnih.govnih.gov
This basic structure undergoes extensive modification during biosynthesis, including N-acetylation or N-sulfation of the glucosamine, and O-sulfation at various positions on both sugar residues. nih.govnih.gov These modifications create a high degree of heterogeneity, resulting in what is often described as one of the most information-dense biopolymers in nature. pnas.org The specific arrangement of these sulfated disaccharide units forms distinct structural motifs that are recognized by specific proteins. nih.govumc.br Therefore, the precise disaccharide composition determines the biological activity of the entire GAG chain, dictating which proteins it can bind to and how it will modulate their function. oup.comresearchgate.net Analyzing the disaccharide composition after enzymatic or chemical breakdown is a primary method for characterizing the structure-function relationships of heparin and heparan sulfate. nih.govumc.brbiorxiv.org
Role as a Defined Heparin Degradation Product in Academic Investigations
To decipher the complex structural code of heparin and heparan sulfate, researchers employ depolymerization techniques to break the long polysaccharide chains into smaller, more manageable fragments, primarily disaccharides. nih.govbiorxiv.orgnih.govportlandpress.com This is commonly achieved through the use of specific bacterial enzymes called heparinases (or heparin lyases). biorxiv.orggalenmolecular.comasnailtech.com
Heparin disaccharide II-H sodium salt, with the chemical synonym α-ΔUA-[1→4]-GlcN-6S, is one such defined degradation product. sigmaaldrich.comscbt.com It is specifically generated from the enzymatic digestion of heparin or heparan sulfate. asnailtech.comscbt.com As a pure, structurally defined compound, it serves as an essential analytical standard in research. Investigators use it in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the specific disaccharide units present in a GAG sample. nih.govbiorxiv.orgnih.gov This allows for the detailed compositional analysis of heparin and heparan sulfate from various biological sources, helping to correlate specific structural features with biological activities. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
This interactive table summarizes the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 136098-02-7 | sigmaaldrich.comscbt.comglentham.com |
| Molecular Formula | C₁₂H₁₇NO₁₃SNa₂ | sigmaaldrich.comscbt.com |
| Molecular Weight | 461.31 g/mol | sigmaaldrich.comscbt.com |
| Synonym | α-ΔUA-[1→4]-GlcN-6S | sigmaaldrich.comscbt.com |
| Form | Powder | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
| Purity | ≥98% | sigmaaldrich.comscbt.com |
| Application | Digestion product of heparinase II; Analytical Standard | scbt.com |
Table 2: Common Unsaturated Disaccharide Units from Heparin/Heparan Sulfate Enzymatic Digestion
This table lists some of the common disaccharide units produced by heparinase digestion, which are used as standards in GAG analysis. The "ΔUA" represents the 4,5-unsaturated uronic acid created by the lyase enzyme action.
| Disaccharide Name | Abbreviation | Structure |
| Heparin Disaccharide I-S | ΔUA(2S)-GlcNS(6S) | Trisulfated |
| Heparin Disaccharide II-S | ΔUA-GlcNS(6S) | Disulfated |
| Heparin Disaccharide III-S | ΔUA(2S)-GlcNS | Disulfated |
| Heparin Disaccharide I-A | ΔUA(2S)-GlcNAc(6S) | Disulfated |
| Heparin Disaccharide II-H | ΔUA-GlcN(6S) | Monosulfated |
| Heparin Disaccharide III-H | ΔUA(2S)-GlcNAc | Monosulfated |
| Heparin Disaccharide IV-A | ΔUA-GlcNAc(6S) | Monosulfated |
| Heparin Disaccharide 0-S | ΔUA-GlcNS | Monosulfated |
Structure
2D Structure
Properties
InChI |
InChI=1S/C12H19NO13S.Na/c13-4(2-14)8(17)10(6(16)3-24-27(21,22)23)26-12-9(18)5(15)1-7(25-12)11(19)20;/h1-2,4-6,8-10,12,15-18H,3,13H2,(H,19,20)(H,21,22,23); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZOMOYPUZNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)N)O)C(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NNaO13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585181 | |
| Record name | PUBCHEM_16219490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-02-7 | |
| Record name | PUBCHEM_16219490 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy, encompassing a suite of one-dimensional (1D) and multidimensional (2D) experiments, is indispensable for the comprehensive characterization of heparin-derived oligosaccharides. nih.gov These techniques leverage the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to generate detailed structural maps of the molecule. For heparin disaccharides, NMR is used to confirm the identity of the constituent monosaccharides (typically a uronic acid and a glucosamine (B1671600) derivative), establish the glycosidic linkage between them, determine the sites and extent of sulfation, and analyze the conformational dynamics of the pyranose rings and the glycosidic bond. nih.govnih.gov
One-dimensional (1D) ¹H-NMR spectroscopy is the initial and most direct method for analyzing heparin disaccharides. The ¹H-NMR spectrum provides a unique fingerprint of the molecule, with distinct signals corresponding to each proton in the structure. nih.gov Key diagnostic signals, such as those from anomeric protons (H1), protons attached to sulfated carbons, and N-acetyl groups (if present), allow for a preliminary assessment of the sample's identity, purity, and primary structural features. nih.govfederchimica.it For instance, the chemical shifts of protons are highly sensitive to their local electronic environment; sulfation at a specific position causes a characteristic downfield shift (0.4-0.7 ppm) of the signal from the proton attached to the sulfated carbon and smaller downfield shifts (0.07-0.3 ppm) for protons on adjacent carbons. nih.gov
While the ¹H spectrum is rich in information, significant signal overlap is common in carbohydrate analysis, which can complicate direct assignment. researchgate.net The ¹³C-NMR spectrum offers a wider spectral dispersion, reducing overlap, but suffers from low sensitivity. However, together, 1D ¹H and ¹³C spectra provide the foundational data for more advanced 2D NMR analysis.
Table 1: Illustrative ¹H and ¹³C Chemical Shifts (ppm) for the Major Trisulfated Heparin Disaccharide Unit (IdoA2S-GlcNS6S) * Chemical shifts are dependent on experimental conditions (e.g., solvent, temperature, pH) and may vary slightly between studies. Data compiled from representative literature.
To overcome the limitations of 1D NMR, a variety of 2D and multidimensional NMR experiments are employed. These techniques correlate signals based on different nuclear interactions, allowing for the unambiguous assignment of nearly all ¹H and ¹³C resonances and providing deep structural insights. nih.govresearchgate.net
The COSY (COrrelation SpectroscopY) experiment is a homonuclear technique that identifies protons that are scalar-coupled to each other, typically those on adjacent carbon atoms (e.g., H1 and H2, H2 and H3). nih.gov The spectrum displays cross-peaks between the signals of coupled protons. By "walking" through the coupling network (e.g., from the anomeric H1 signal to H2, then H2 to H3, and so on), one can trace the complete proton network within each monosaccharide ring, facilitating the assignment of the spin systems for both the iduronic acid and glucosamine residues. nih.govnih.gov
The TOCSY (TOtal Correlation SpectroscopY) experiment, also known as HOHAHA (Homonuclear Hartmann-Hahn), is an extension of the COSY technique. nih.govnih.gov Instead of only showing correlations between directly coupled protons, a TOCSY spectrum reveals correlations between a given proton and all other protons within the same spin system (i.e., within the same sugar ring). nih.govifremer.fr This is particularly powerful for complex spectra where some signals may be overlapped. A single, well-resolved cross-peak (e.g., from an anomeric proton) can be used to identify all other proton signals from that same monosaccharide residue. nih.gov
Heteronuclear correlation experiments are essential for assigning the carbon spectrum. The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.govnih.gov This provides an unambiguous assignment of ¹³C resonances based on the previously assigned ¹H signals. researchgate.net The high resolution and sensitivity of modern HSQC experiments allow for the clear differentiation of signals, even in complex mixtures. frontiersin.org Quantitative HSQC can be used to determine the relative percentages of different monosaccharide or disaccharide units in a sample. frontiersin.orgresearchgate.net
Table 2: Assigned ¹H and ¹³C Chemical Shifts (ppm) for a Heparin Disaccharide from a 2D HSQC Spectrum * This table illustrates typical data obtained from an HSQC experiment, linking each proton to its directly bonded carbon. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect SpectroscopY) and ROESY (Rotating-frame Overhauser Effect SpectroscopY) are 2D NMR experiments that detect protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. nih.gov This through-space correlation is crucial for two main purposes:
Sequencing: NOESY/ROESY spectra show cross-peaks between protons across the glycosidic linkage. For a heparin disaccharide with a (1→4) linkage, a key NOE is observed between the anomeric proton of the iduronic acid (I-H1) and the H4 proton of the glucosamine unit (A-H4). This unambiguously confirms the linkage site and the sequence of the monosaccharides. nih.gov
Two-Dimensional (2D) and Multidimensional NMR Techniques for Detailed Structural Analysis
Heteronuclear Multiple Bond Correlation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is a crucial 2D NMR experiment for establishing the connectivity between protons and carbons that are separated by two or more bonds. columbia.edu In the context of Heparin Disaccharide II-H sodium salt, which is composed of an α-L-iduronic acid (IdoA) and a glucosamine (GlcN) unit, HMBC is instrumental in confirming the glycosidic linkage between the two sugar residues. columbia.eduifremer.fr The experiment detects long-range J-couplings (typically ²JCH and ³JCH), allowing for the unambiguous assignment of quaternary carbons and the linkage of different spin systems identified in COSY and TOCSY spectra. nih.govacs.org For instance, a correlation between the anomeric proton of the glucosamine residue and the C4 carbon of the iduronic acid residue would definitively establish the (1→4) linkage.
The intensity of HMBC cross-peaks is dependent on the magnitude of the long-range coupling constant. columbia.edu Optimization of the HMBC experiment, often by adjusting the delay corresponding to the evolution of long-range couplings (typically set to a compromise value like 7-8 Hz), is critical for observing these correlations, especially for weaker couplings across several bonds. nih.govacs.org More advanced "accordion" versions of the HMBC pulse sequence can sample a wider range of coupling constants, increasing the probability of detecting all possible long-range correlations within the disaccharide structure. columbia.edu
Conformation Analysis and Dynamics Studies using NMR and Computational Methods
The biological activity of heparin is intimately linked to its three-dimensional structure and conformational flexibility. NMR spectroscopy, in conjunction with computational methods like molecular dynamics (MD) simulations, provides profound insights into the conformational ensemble of this compound in solution. nih.govnih.gov
The following table presents typical ³JHH coupling constants that can be used to infer the conformational state of the iduronic acid residue.
| Coupling Constant | Typical Value (Hz) in ¹C₄ | Typical Value (Hz) in ²S₀ | Conformational Dependence |
| ³J(H1-H2) | ~2-3 | ~7-8 | Highly dependent on the H1-C1-C2-H2 dihedral angle. |
| ³J(H2-H3) | ~3-5 | ~2-4 | Reflects changes in the pyranose ring puckering. |
| ³J(H3-H4) | ~3-5 | ~2-4 | Sensitive to the conformation around the C3-C4 bond. |
| ³J(H4-H5) | ~2-3 | ~1-2 | Influenced by the exocyclic hydroxymethyl group orientation. |
Note: The exact values can vary based on sulfation patterns and experimental conditions.
Enhanced Sensitivity NMR Techniques (e.g., cITP-NMR, CapNMR)
A significant challenge in the NMR analysis of heparin-derived disaccharides is their often-limited availability from biological sources, which can be overcome by enhanced sensitivity NMR techniques. The use of cryogenically cooled probes (CryoProbes) can substantially increase the signal-to-noise ratio, allowing for the analysis of smaller sample quantities. rsc.orgnih.govnih.gov Higher magnetic field strengths (e.g., 800 MHz and above) also contribute to improved sensitivity and spectral dispersion. nih.govacs.org
Capillary NMR (CapNMR) is another powerful approach that utilizes small-volume capillary tubes, which is ideal for mass-limited samples. acs.orgnih.gov This technique reduces the required sample volume to the microliter range while maintaining good spectral resolution.
Coupling capillary electrophoresis (CE) with NMR (CE-NMR) or utilizing techniques like comprehensive isotachophoresis-NMR (cITP-NMR) offers the dual advantage of high-resolution separation and sensitive detection. CE can separate complex mixtures of heparin disaccharides based on their charge-to-size ratio before they are introduced into the NMR for structural elucidation. acs.orgipqpubs.com This hyphenated approach is particularly valuable for analyzing heterogeneous samples and isolating specific isomers for detailed NMR analysis. acs.org
Mass Spectrometry (MS) Approaches for Compositional and Fragmentation Analysis
Mass spectrometry has become an indispensable tool for the analysis of heparin disaccharides, offering high sensitivity and the ability to provide detailed structural information, including sulfation patterns and molecular weight. nih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like sulfated disaccharides. In negative-ion mode ESI-MS, this compound is readily ionized, typically forming singly or multiply charged anions corresponding to the deprotonated molecule [M-H]⁻ or [M-2H]²⁻, depending on the number of acidic sulfate (B86663) and carboxyl groups. acs.orgoup.com ESI-MS provides a rapid and accurate determination of the molecular weight of the disaccharide, which is the first step in its characterization. The high concentration of ion-pairing reagents in some LC-MS methods can help in avoiding multiple ionizations, leading to simpler mass spectra. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS-IT-TOF, UPLC-MS) for Disaccharide Profiling
The coupling of liquid chromatography with mass spectrometry is a powerful strategy for the analysis of complex mixtures of heparin disaccharides. researchgate.net Different LC techniques offer various advantages:
LC-MS/MS: This technique allows for the separation of disaccharide isomers followed by their fragmentation to yield structural information. Isotope dilution mass spectrometry using LC-MS/MS with labeled internal standards provides accurate quantification. nih.gov
LC-MS-IT-TOF (Ion Trap-Time of Flight): This hybrid system combines the fragmentation capabilities of an ion trap with the high mass accuracy of a TOF analyzer, enabling precise mass determination of both parent and fragment ions.
UPLC-MS (Ultra-Performance Liquid Chromatography-MS): UPLC utilizes columns with smaller particle sizes (e.g., 1.7 µm), resulting in significantly improved resolution, higher peak capacity, and faster analysis times compared to traditional HPLC. nih.govnih.gov Reversed-phase ion-pairing (RPIP)-UPLC-MS is a commonly used method for separating the eight standard heparin/heparan sulfate disaccharides. nih.gov
The following table shows typical mass-to-charge ratios (m/z) for common heparin disaccharides observed in negative-ion ESI-MS.
| Disaccharide Abbreviation | Structure | Charge (z) | [M-zH]z- (m/z) |
| ΔUA-GlcNS | ΔUronic acid - N-sulfo-glucosamine | 1 | 416.0 |
| ΔUA2S-GlcNS (II-H) | 2-O-sulfo-ΔUronic acid - N-sulfo-glucosamine | 2 | 248.5 |
| ΔUA-GlcNS6S | ΔUronic acid - N-sulfo, 6-O-sulfo-glucosamine | 2 | 248.0 |
| ΔUA2S-GlcNS6S (TriS) | 2-O-sulfo-ΔUronic acid - N-sulfo, 6-O-sulfo-glucosamine | 2 | 288.0 |
Data compiled from multiple sources. oup.comnih.gov Note that Heparin Disaccharide II-H is enzymatically derived and contains an unsaturated uronic acid (ΔUA).
Ion Trap Tandem Mass Spectrometry for Isomeric Differentiation and Fragmentation Mechanism Elucidation
Ion trap mass spectrometers are particularly useful for detailed structural analysis through tandem mass spectrometry (MS/MS or MSⁿ). acs.org By isolating a specific precursor ion (e.g., the molecular ion of Heparin Disaccharide II-H) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" spectrum allows for the differentiation of isomeric disaccharides, which have the same mass but differ in the position of their sulfate groups. acs.orgoup.com
The fragmentation of heparin disaccharides in an ion trap typically involves both glycosidic bond cleavages (producing B, Y, and Z ions) and cross-ring cleavages (producing A and X ions). acs.orgresearchgate.net For instance, the eight common isomeric heparin disaccharides all show characteristic ⁰,²X₁ and ⁰,²A₂ cross-ring fragment ions. acs.org The relative abundance of these fragment ions is unique to each isomer and can be used for their quantification in a mixture. oup.com Isotopic labeling studies, using ¹⁸O or ²H, have been instrumental in elucidating the precise mechanisms of these dissociation pathways. researchgate.net This detailed understanding of fragmentation is crucial for the reliable structural sequencing of larger heparin oligosaccharides.
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of heparin disaccharides, enabling their separation and quantification from complex mixtures.
Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a well-established and powerful technique for the separation of charged molecules like heparin disaccharides. nih.govfrontiersin.org The separation is based on the interaction between the negatively charged sulfate and carboxyl groups of the disaccharides and the positively charged stationary phase of the column. researchgate.netnih.gov Elution is typically achieved by using a salt gradient, where disaccharides with higher charge density (i.e., more sulfate groups) bind more tightly to the column and elute at higher salt concentrations. nih.govamericanlaboratory.com
This method is highly effective for resolving different heparin disaccharides based on their degree and pattern of sulfation. frontiersin.org It is a standard method for quality control and compositional analysis of heparin, following enzymatic digestion of the polysaccharide into its constituent disaccharides. frontiersin.orgnih.gov
To enhance the sensitivity of SAX-HPLC, especially when analyzing minute quantities of heparin disaccharides from biological samples, in-line fluorescence detection is employed. nih.gov This requires derivatizing the disaccharides with a fluorescent tag. A common method is reductive amination, where a fluorophore containing an amine group, such as 2-aminobenzamide (B116534) (2-AB), is covalently attached to the reducing end of the disaccharide. nih.gov
The process involves the formation of a Schiff base between the fluorophore and the disaccharide, which is then reduced to a stable secondary amine. researchgate.net This fluorescent labeling allows for detection at the low picomole level, making it a highly sensitive analytical approach. nih.gov
| Feature | Description |
| Technique | Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) |
| Principle | Separation based on charge density of sulfated disaccharides. |
| Detection Enhancement | In-line fluorescence detection. |
| Derivatization Method | Reductive amination with fluorophores (e.g., 2-aminobenzamide). nih.gov |
| Advantage | High sensitivity (low picomole detection) for micro-analysis. nih.gov |
Reversed-Phase Ion Pairing High-Performance Liquid Chromatography (RPIP-HPLC) has become an increasingly popular and powerful method for the analysis of heparin disaccharides. nih.govdocumentsdelivered.com This technique allows for the separation of highly polar, charged analytes on a hydrophobic reversed-phase column (e.g., C18). rpi.edu This is achieved by adding an ion-pairing reagent, such as a lipophilic alkylamine like tributylamine (B1682462) (TrBA) or dibutylamine (B89481) (DBA), to the mobile phase. nih.govnih.gov The ion-pairing reagent forms a neutral complex with the charged disaccharide, which can then be retained and separated by the hydrophobic stationary phase. documentsdelivered.com
The separation in RPIP-HPLC is influenced by multiple factors, including the hydrophobicity of the stationary phase, the type and concentration of the ion-pairing reagent, and the mobile phase composition. documentsdelivered.com This method provides excellent resolution of disaccharide isomers. nih.gov
The adaptation of this technique to Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle size columns (e.g., 1.7 µm), offers significant advantages in terms of speed, resolution, and sensitivity. nih.govnih.gov RPIP-UPLC coupled with mass spectrometry (MS) is a particularly potent combination for both compositional profiling and quantification of heparin disaccharides. nih.govresearchgate.net
Oligosaccharide mapping is an analytical strategy, analogous to peptide mapping for proteins, used to gain structural insights into the parent heparin polysaccharide. nih.gov The process involves the enzymatic digestion of heparin using one or more specific heparin lyases (Lyase I, II, and III). nih.govresearchgate.net Each lyase cleaves the heparin chain at specific glycosidic linkages, producing a characteristic mixture of oligosaccharides, including disaccharides like Heparin Disaccharide II-H. researchgate.net
| Heparin Lyase | General Cleavage Site Specificity |
| Heparin Lyase I | Primarily cleaves linkages in highly sulfated regions, particularly -GlcNS(6S)-IdoA(2S)-. researchgate.net |
| Heparin Lyase II | Exhibits broader specificity, cleaving at both glucuronic and iduronic acid linkages. nih.gov |
| Heparin Lyase III | Preferentially cleaves at linkages containing N-acetylated or N-unsubstituted glucosamine. nih.gov |
Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC)
Electrophoretic Characterization (Capillary Electrophoresis)
Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged species like heparin disaccharides. nih.govmit.edu The separation in CE is based on the differential migration of analytes in an electric field through a narrow fused-silica capillary. researchgate.net For heparin disaccharides, separation is typically performed at a low pH (e.g., 3.5) with reversed polarity. nih.govresearchgate.net Under these conditions, the migration is driven by the charge-to-mass ratio of the analytes, allowing for the separation of disaccharides based on their sulfation patterns. mit.edu
CE offers several advantages for heparin disaccharide analysis:
High Efficiency and Resolution: The technique provides sharp peaks and excellent resolution of isomeric disaccharides. mit.edu
Speed: A complete separation of all 12 known heparin and heparan sulfate disaccharides can be achieved in a single run of about 15 minutes. nih.gov
High Sensitivity: CE is extremely sensitive, capable of analyzing femtogram quantities of glycosaminoglycans and detecting disaccharides at the attomole level. nih.gov
Minimal Sample Consumption: Only very small volumes of the sample are required for analysis. nih.gov
To further enhance sensitivity, CE can be coupled with laser-induced fluorescence (LIF) detection. nih.gov This involves pre-derivatizing the disaccharides with a fluorescent tag, such as 2-aminoacridone (B130535) (AMAC), through reductive amination, similar to the process used for HPLC. nih.gov This approach can increase sensitivity by approximately 100-fold compared to standard UV detection. nih.gov
| Parameter | Typical Condition |
| Separation Mode | Reversed Polarity Capillary Zone Electrophoresis |
| Electrolyte | 15-50 mM Phosphate Buffer, pH 3.5 nih.govresearchgate.net |
| Detection | UV absorbance at 230 nm or Laser-Induced Fluorescence (LIF) researchgate.netnih.gov |
| Sensitivity (UV) | Attomole level nih.gov |
| Sensitivity (LIF) | ~100-fold higher than UV nih.gov |
Integrated Analytical Platforms for Comprehensive Structural and Compositional Profiling
The structural complexity of heparin and its derivatives, such as this compound, necessitates the use of sophisticated, multi-faceted analytical approaches. A single analytical technique is often insufficient to provide a complete picture of the disaccharide's structure and composition, especially when it is part of a complex biological mixture. Integrated analytical platforms, which couple powerful separation techniques with sensitive detection and characterization methods, have become indispensable for obtaining comprehensive profiles. These platforms leverage the strengths of multiple technologies to overcome the challenges posed by the high polarity, structural similarity, and isomeric nature of heparin-derived disaccharides.
The development of these integrated systems is crucial for the quality control of heparin-based products and for advancing research into the structure-function relationships of these complex carbohydrates. rpi.edunih.gov A typical integrated approach begins with the enzymatic depolymerization of the parent heparin polysaccharide into its constituent disaccharides. oup.comnih.gov This is followed by high-resolution separation and subsequent detection and structural elucidation.
Key integrated platforms include combinations of liquid chromatography (LC) or capillary electrophoresis (CE) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rpi.edunih.gov For instance, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern heparin analysis. mdpi.com Methods such as reversed-phase ion-pairing high-performance liquid chromatography (RPIP-HPLC) and strong anion exchange (SAX)-HPLC are widely used for separating the highly polar disaccharides before their introduction into the mass spectrometer. rpi.edu
A study focused on the in-depth compositional analysis of 12 heparin/heparan sulfate-derived disaccharides from human serum highlighted the power of an integrated approach combining fractionation, exhaustive enzymatic digestion, solid-phase extraction (SPE), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgresearchgate.net This comprehensive method demonstrated high recovery and good reproducibility, with the ability to detect and quantify even low-abundance disaccharides. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) is particularly vital for differentiating isomeric disaccharides, which have the same mass but differ in the location of their sulfate groups. oup.com
The table below summarizes prominent integrated platforms used for the detailed characterization of heparin disaccharides.
| Integrated Platform | Key Components | Application in Disaccharide Analysis | Key Research Findings |
| Enzymatic Digestion-LC-MS/MS | Heparin Lyases I, II, III; RPIP-HPLC or SAX-HPLC; Electrospray Ionization (ESI)-MS/MS | Provides quantitative compositional profiles of heparin-derived disaccharides, including the differentiation and quantification of isomeric structures. oup.comnih.gov | A validated method combining fractionation, digestion, SPE, and LC-MS/MS achieved high recovery (72%–110%) and reproducibility (standard deviation < 5%) for 12 disaccharides from just 20 μL of human serum. nih.govresearchgate.net |
| Holistic NMR and LC-MS Analysis | 1D/2D Nuclear Magnetic Resonance (NMR); HPLC-MS | Offers a holistic view by using NMR to analyze intact heparin chains for key structural motifs and animal source, while LC-MS provides detailed disaccharide composition after depolymerization. rpi.eduspectralservice.de | The combination of ¹H NMR and HPLC-MS was successfully used to determine structural differences among 30 heparin samples from different sources by analyzing both intact heparin and its constituent disaccharides. rpi.edu |
| SEC with Advanced Detectors | Size-Exclusion Chromatography (SEC); Multi-Angle Laser Scattering (MALS); Refractive Index (RI); Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Delivers accurate molecular weight (MW) distribution and mass content analysis of heparin and LMWH products by accounting for both the polysaccharide chain and its associated cations. rpi.edu | This integrated approach provided more precise MW profiles for commercial heparin products by including the contribution of ion-paired cations, resulting in higher MW values than previously reported. rpi.edu |
| HPLC with Fluorescence Detection | HPLC (e.g., RPIP or SAX); Post-column or pre-column fluorescent labeling (e.g., with 2-aminobenzamide or BODIPY) | Enables high-sensitivity detection and quantification of disaccharides, making it suitable for analyzing minute quantities of biological material. nih.govnih.gov | A method using reducing-end labeling with the fluorophore BODIPY hydrazide followed by HPLC separation achieved detection limits in the low femtomole range, representing the most sensitive technique for disaccharide compositional analysis reported at the time. nih.gov |
These integrated platforms provide a robust framework for the comprehensive structural and compositional profiling of this compound. By combining enzymatic digestion, high-resolution separation, and advanced detection technologies, researchers can obtain detailed and reliable data. This level of characterization is essential for understanding the biological role of specific disaccharide structures and for ensuring the quality and consistency of related pharmaceutical products. The continued evolution of these hyphenated techniques promises even greater sensitivity and resolving power for the analysis of complex glycosaminoglycans. nih.gov
Synthesis and Derivatization Strategies for Academic Research
Enzymatic Generation from Heparin and Heparan Sulfate (B86663)
Enzymatic depolymerization is a cornerstone technique for breaking down complex heparin and heparan sulfate (HS) polysaccharides into smaller, defined fragments. mdpi.com This process utilizes a class of enzymes known as heparin lyases, or heparinases, which cleave the glycosidic linkages via an elimination mechanism. neb.comneb.com This enzymatic action results in the formation of a characteristic C4-C5 double bond in the uronic acid residue at the non-reducing end of the newly formed fragment. neb.comgalenmolecular.comiduron.co.uk
Heparin disaccharide II-H sodium salt, also known by its systematic name α-ΔUA-[1→4]-GlcN-6S, is a specific product resulting from the enzymatic digestion of a modified heparin precursor. sigmaaldrich.comscbt.com Research confirms that this disaccharide is generated through the action of Heparinase II on de-N-sulfated heparin. scbt.com Heparinase II demonstrates broad specificity, capable of degrading heparin derivatives that are non-N-substituted, provided they are O-sulfated. researchgate.net The chemical formula for the disodium (B8443419) salt is C₁₂H₁₇NO₁₃SNa₂ and its CAS Number is 136098-02-7. sigmaaldrich.comscbt.com
The three primary heparin lyases (Heparinase I, II, and III) exhibit distinct substrate specificities, which allows for their targeted use in depolymerizing heparin and heparan sulfate. nih.govresearchgate.net These enzymes, originally isolated from Pedobacter heparinus (formerly Flavobacterium heparinum), have non-overlapping but sometimes complementary roles in breaking down these complex glycosaminoglycans. nih.govnih.gov Heparinase I is highly specific for cleaving heparin chains that are rich in sulfate groups, particularly at the linkage adjacent to a highly sulfated iduronic acid (IdoA). neb.comneb.comnih.gov In contrast, Heparinase III acts preferentially on the less sulfated regions characteristic of heparan sulfate, cleaving linkages next to glucuronic acid (GlcA). neb.comnih.govresearchgate.net Heparinase II possesses the broadest activity, capable of depolymerizing both heparin and heparan sulfate at linkages containing either IdoA or GlcA, largely independent of the sulfation pattern. neb.comnih.govgalenmolecular.com A combination of all three enzymes can achieve a near-complete depolymerization of heparin/HS chains into their constituent disaccharides. neb.com
| Enzyme | Primary Substrate | Cleavage Site Specificity | Key Characteristics |
|---|---|---|---|
| Heparinase I | Highly sulfated Heparin | Cleaves glycosidic bonds adjacent to highly sulfated L-iduronic acid (IdoA). neb.comnih.gov | Recognizes and degrades highly sulfated domains. neb.com |
| Heparinase II | Heparin and Heparan Sulfate | Cleaves linkages adjacent to both L-iduronic acid (IdoA) and D-glucuronic acid (GlcA). neb.comnih.gov | Broad specificity; tolerates a wide range of sulfation patterns. nih.govgalenmolecular.com |
| Heparinase III | Heparan Sulfate | Cleaves glycosidic bonds adjacent to D-glucuronic acid (GlcA). nih.govresearchgate.net | Prefers less-sulfated or non-sulfated regions. neb.comrndsystems.com |
The eliminative cleavage mechanism of heparin lyases is pivotal for analytical applications. The C4-C5 double bond introduced into the uronic acid residue (termed ΔUA) strongly absorbs ultraviolet light at a wavelength of 232 nm. neb.comiduron.co.uk This unique spectroscopic property allows for the sensitive detection, identification, and quantification of the resulting disaccharides using techniques like High-Performance Liquid Chromatography (HPLC). nih.gov Consequently, the enzymatic digestion of heparin and heparan sulfate is a standard method for producing a variety of unsaturated disaccharides that serve as crucial analytical standards for compositional analysis and quality control of heparin-based products. galenmolecular.comheparinanalysisproducts.com
Chemo-Enzymatic Synthesis of Heparin-like Oligosaccharides
While enzymatic degradation breaks down large polysaccharides, chemo-enzymatic synthesis builds them up, offering a powerful strategy for creating structurally defined heparin oligosaccharides. rsc.orgresearchgate.net This approach combines the precision of enzymatic catalysis with the flexibility of chemical synthesis, overcoming many of the challenges associated with purely chemical methods for synthesizing complex sulfated carbohydrates. nih.gov
The natural biosynthesis of heparin and heparan sulfate occurs in the Golgi apparatus through the coordinated action of a series of enzymes. nih.govresearchgate.net This pathway provides the blueprint for chemo-enzymatic synthesis. Key enzymes include:
Glycosyltransferases (EXT1, EXT2): These enzymes construct the polysaccharide backbone by alternately adding N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) residues. pnas.org
N-deacetylase/N-sulfotransferase (NDST): This bifunctional enzyme first removes acetyl groups from GlcNAc residues and then adds sulfate groups to the newly exposed amino groups. nih.gov
C5-epimerase: This enzyme converts D-glucuronic acid (GlcA) into its C5 epimer, L-iduronic acid (IdoA), a critical step for creating the characteristic structure of heparin. rsc.orgnih.gov
O-sulfotransferases (OSTs): A family of enzymes (2-OST, 6-OST, 3-OST) that transfer sulfate groups from a universal donor (PAPS) to specific hydroxyl groups on the sugar rings. nih.gov
In chemo-enzymatic strategies, these enzymes are produced as recombinant proteins and used in a stepwise fashion to build oligosaccharides with precise, predetermined sulfation patterns and sequences. nih.govnih.gov
| Enzyme Class | Specific Enzyme(s) | Function in Biosynthesis |
|---|---|---|
| Glycosyltransferases | EXT1, EXT2 | Elongate the polysaccharide chain with alternating GlcNAc and GlcA. pnas.org |
| N-modifying Enzyme | NDST | Performs N-deacetylation of GlcNAc and subsequent N-sulfation. nih.gov |
| Epimerase | C5-epimerase | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). rsc.orgnih.gov |
| O-sulfotransferases | 2-OST | Adds sulfate group to the C2 position of uronic acids. nih.gov |
| 6-OST | Adds sulfate group to the C6 position of glucosamine (B1671600). nih.gov | |
| 3-OST | Adds sulfate group to the C3 position of glucosamine, creating a rare but critical modification. nih.gov |
The large-scale production of bioengineered heparin (BEH) requires a suitable starting material, or precursor. A leading strategy utilizes heparosan , a non-sulfated polysaccharide with a repeating [-GlcA-GlcNAc-] backbone, identical to the heparin precursor. nih.govresearchgate.net This heparosan can be readily produced in large quantities through fermentation of bacteria such as Escherichia coli K5. pnas.orgresearchgate.net
To prepare it for enzymatic modification, the bacterial heparosan undergoes a series of chemical steps to generate a tailored intermediate known as N-sulfoheparosan (NSH) . pnas.org This process typically involves:
Controlled chemical depolymerization and N-deacetylation using agents like sodium hydroxide. pnas.org
Complete N-sulfonation of the exposed amino groups. pnas.org
This resulting NSH serves as the ideal substrate for the subsequent enzymatic modifications using the recombinant sulfotransferases and epimerases to build a heparin molecule with properties mimicking those of animal-derived pharmaceutical heparin. nih.govpnas.org
Chemical Modification and Derivatization for Research Purposes
In academic research, the chemical modification of "this compound" (ΔUA-GlcN(6S)) is a critical step for enabling detailed structural and quantitative analysis. Derivatization strategies are primarily employed to enhance the molecule's properties for specific analytical techniques, such as improving detection sensitivity in chromatography or facilitating fragmentation in mass spectrometry. The following sections detail two common and powerful derivatization strategies: fluorescent labeling and permethylation.
Fluorescent Labeling for Enhanced Detection in Chromatographic Methods
The attachment of a fluorescent tag to this compound is a widely used strategy to significantly increase detection sensitivity in various chromatographic methods. This is particularly valuable when analyzing minute quantities of the disaccharide isolated from biological samples. The primary method for fluorescently labeling reducing sugars like heparin disaccharides is reductive amination. In this reaction, the aldehyde group of the open-ring form of the disaccharide reacts with a primary amine group on a fluorescent molecule (fluorophore) to form a Schiff base, which is then reduced to a stable secondary amine linkage.
Several fluorophores are commonly used for this purpose, each with distinct spectral properties and applications.
Commonly Used Fluorescent Labels:
2-Aminoacridone (B130535) (AMAC): A highly popular fluorescent tag that allows for the detection of as little as 10 ng of total glycosaminoglycan. nih.gov The hydrophobic nature of AMAC alters the properties of the tagged disaccharide, making it well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov A significant advantage of using AMAC is that the excess, unreacted label is strongly retained by C18 columns, often eliminating the need for a post-labeling cleanup step. oup.com
BODIPY-FL Hydrazide: This fluorophore offers exceptionally high sensitivity, with detection limits reported in the low femtomole to zeptomole range, making it ideal for analyzing extremely limited samples. nih.govnih.gov The labeling is achieved through the reaction of the hydrazide group with the disaccharide's reducing end. nih.gov Analysis of BODIPY-labeled disaccharides is often performed using RP-HPLC coupled with laser-induced fluorescence (LIF) detection. nih.govbiorxiv.org
Dansylhydrazine: Another fluorescent tag used for pre-column derivatization of heparin disaccharides. The resulting dansylated disaccharides can be effectively separated and detected using HPLC with fluorescence detection. jst.go.jp
Chromatographic Separation of Fluorescently Labeled Disaccharides:
Once labeled, the fluorescent derivatives of this compound are typically analyzed by RP-HPLC, often with the use of an ion-pairing reagent in the mobile phase (RPIP-HPLC). nih.gov This technique provides excellent resolution of the various heparin disaccharides. The use of a hydrophobic C18 column is common, and separation is achieved by applying a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer, such as ammonium (B1175870) acetate. oup.comresearchgate.net Capillary electrophoresis with laser-induced fluorescence (CE-LIF) detection is another high-sensitivity technique used for separating AMAC-labeled disaccharides. nih.govnih.gov
Table 1: Spectroscopic Properties and Chromatographic Methods for Fluorescently Labeled Heparin Disaccharides
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Common Chromatographic Method |
| 2-Aminoacridone (AMAC) | 425 - 442 oup.comresearchgate.net | 520 - 529 oup.comaatbio.com | RP-HPLC, RPIP-HPLC, CE-LIF nih.govoup.com |
| BODIPY-FL Hydrazide | 500 - 505 fluorofinder.commedchemexpress.com | 509 - 513 fluorofinder.commedchemexpress.com | RP-HPLC with LIF detection nih.govbiorxiv.org |
| Dansylhydrazine | 350 jst.go.jp | 530 jst.go.jp | RP-HPLC jst.go.jp |
It is important to note that the efficiency of fluorescent labeling can be influenced by the structure of the disaccharide. For quantitative analysis using labels like AMAC, it is often necessary to apply correction factors to the peak areas to account for these differences in labeling efficiency and to determine the true relative abundance of each disaccharide in a mixture. nih.gov
Permethylation for Mass Spectrometric Analysis and Glycosyl Linkage Studies
Permethylation is a comprehensive derivatization technique that replaces all free hydroxyl and N-sulfo protons with methyl groups. This chemical modification is instrumental in the detailed structural characterization of this compound by mass spectrometry (MS) and is a cornerstone of glycosyl linkage analysis. The sodium hydroxide-based permethylation method is considered highly effective for heparin disaccharides. nih.gov
The primary benefits of permethylation for MS analysis are:
Increased Sensitivity: The replacement of polar hydroxyl groups with nonpolar methyl ethers enhances the ionization efficiency of the disaccharide in positive ion mode ESI-MS. springernature.com
Stabilization: It stabilizes otherwise labile groups, such as sialic acids (though not present in this specific disaccharide), preventing their loss during analysis.
Predictable Fragmentation: The derivatization leads to more predictable and informative fragmentation patterns upon collision-induced dissociation (CID), which is crucial for structural elucidation. nih.gov
Permethylated this compound can be analyzed by electrospray ionization-mass spectrometry (ESI-MS). In negative ion mode, the mass spectra can be complex, showing various ionization and sodiation states, as well as characteristic losses of methanol (B129727) (MeOH) and sulfur trioxide (SO₃). nih.gov Positive ion mode spectra are generally less complex, often showing singly charged, monosodiated species. nih.gov
Glycosyl Linkage Analysis:
Permethylation is the foundational step in the classical method for determining the glycosidic linkage between the monosaccharide units of the disaccharide. uga.edutaylorfrancis.com The process involves a series of chemical reactions:
Permethylation: All free hydroxyl groups are converted to methyl ethers.
Hydrolysis: The permethylated disaccharide is hydrolyzed, breaking the glycosidic bond and generating partially methylated monosaccharides. The hydroxyl groups that were previously involved in the glycosidic linkage or were part of the ring structure are now exposed.
Reduction: The resulting monosaccharides are reduced, typically with sodium borodeuteride (NaBD₄), to their corresponding alditols. The use of a deuterated reagent helps to label the C1 position.
Acetylation: The newly exposed hydroxyl groups are acetylated.
The final products, partially methylated alditol acetates (PMAAs), are volatile and can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). uga.edunih.gov The positions of the O-acetyl groups in the resulting PMAAs correspond to the positions of the glycosidic linkage in the original disaccharide. The fragmentation patterns of the PMAAs in the mass spectrometer provide definitive evidence for the linkage structure. nih.gov For this compound, this analysis would confirm the 1→4 linkage between the uronic acid and the glucosamine residue.
Table 2: Summary of Permethylation Analysis for Glycosyl Linkage Determination
| Analytical Step | Procedure | Purpose |
| Derivatization | Permethylation (e.g., with NaOH and methyl iodide) | To protect all free hydroxyl groups with methyl ethers. |
| Depolymerization | Acid Hydrolysis | To break the glycosidic bond, exposing the linkage positions. |
| Reduction | Reduction with Sodium Borodeuteride (NaBD₄) | To convert the partially methylated monosaccharides to alditols and label the C1 position. |
| Derivatization | Acetylation | To derivatize the newly exposed hydroxyl groups for GC analysis. |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | To separate and identify the partially methylated alditol acetates (PMAAs), revealing the original linkage positions through their fragmentation patterns. |
Molecular Interactions and Biological Mechanisms in Glycobiology
Glycosaminoglycan-Protein Interactions at the Disaccharide Level
The interaction between glycosaminoglycans (GAGs) and proteins is a cornerstone of many biological processes, from cell signaling to the regulation of enzyme activity. While often studied in the context of long polysaccharide chains, the fundamental recognition events can be dissected at the level of their constituent disaccharides. Heparin disaccharide II-H sodium salt, a specific structural unit of heparin, provides a model for understanding these intricate molecular dialogues.
Investigation of Binding Kinetics and Affinity Using Biophysical Techniques
Surface Plasmon Resonance (SPR) is a powerful tool for real-time analysis of molecular interactions. nih.govnih.gov In a typical SPR experiment, a protein of interest is immobilized on a sensor chip, and a solution containing the heparin disaccharide is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface, providing kinetic data such as the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events. frontiersin.org This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_A_), enthalpy change (ΔH), and entropy change (ΔS). These parameters offer insights into the forces driving the interaction, such as hydrogen bonding and electrostatic interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another key technique that provides atomic-level information about GAG-protein interactions. frontiersin.orgnih.govproquest.combenthamscience.com By monitoring changes in the chemical shifts of the disaccharide or the protein upon complex formation, researchers can identify the specific atoms involved in the binding interface. NMR can also be used to determine the solution structure of the complex and to study the conformational changes that occur upon binding.
Table 1: Biophysical Techniques for Analyzing Heparin Disaccharide-Protein Interactions| Technique | Parameters Measured | Information Gained |
|---|---|---|
| Surface Plasmon Resonance (SPR) | k_a_, k_d_, K_D_ | Real-time binding kinetics and affinity |
| Isothermal Titration Calorimetry (ITC) | K_A_, ΔH, ΔS | Thermodynamic profile of binding |
| Nuclear Magnetic Resonance (NMR) | Chemical shift perturbations, NOEs | Binding site mapping, conformational changes |
Role of Sulfation Patterns and Specific Disaccharide Units in Protein Recognition
The sulfation pattern of heparin is a critical determinant of its biological specificity. nih.govroyalsocietypublishing.orgescholarship.org Different proteins recognize and bind to specific arrangements of sulfate (B86663) groups along the heparin chain. At the disaccharide level, the presence, position, and orientation of sulfate groups on the sugar rings are paramount for molecular recognition.
This compound is characterized by a specific sulfation pattern. The precise arrangement of sulfate and carboxyl groups creates a unique electrostatic surface that is recognized by complementary positively charged amino acid residues (such as arginine and lysine) on the surface of target proteins. nih.govnih.gov
Research on various heparin-binding proteins has demonstrated that subtle changes in the sulfation pattern can lead to dramatic changes in binding affinity and biological activity. For instance, the 3-O-sulfation of a glucosamine (B1671600) residue is a rare but critical modification for the high-affinity binding of heparin to antithrombin III, the basis for its anticoagulant activity. nih.govescholarship.org While this compound itself is not 3-O-sulfated, this example underscores the principle of sulfation-dependent protein recognition. The specific sulfation of this disaccharide will dictate its selective interaction with a particular subset of heparin-binding proteins.
Molecular Recognition Events Underlying Heparin-Protein Interactions
The interaction between a heparin disaccharide and a protein is a dynamic process involving a series of molecular recognition events. The initial interaction is often driven by long-range electrostatic forces, attracting the negatively charged disaccharide to positively charged patches on the protein surface. nih.govnih.gov
Upon closer approach, more specific interactions, such as hydrogen bonds and van der Waals forces, come into play, leading to a more stable complex. frontiersin.org This binding event can induce conformational changes in both the disaccharide and the protein. nih.govproquest.combenthamscience.comportlandpress.com For instance, the iduronic acid residue in heparin oligosaccharides can exist in different conformations, and the protein may select for a specific conformation that optimizes the binding interface. nih.govproquest.combenthamscience.com Similarly, the protein may undergo a conformational change upon binding to the disaccharide, which can allosterically modulate its activity.
Influence of Counterions (e.g., Sodium, Calcium) and Solvent Environment on Interaction Dynamics
The interaction between highly charged molecules like heparin disaccharides and proteins is sensitive to the surrounding solvent environment, including the concentration and type of counterions. nih.gov
Sodium ions , being the counterions in this compound, play a role in shielding the negative charges of the sulfate and carboxyl groups. Changes in sodium ion concentration can modulate the electrostatic component of the binding interaction. High salt concentrations can weaken the interaction by competing with the positively charged amino acid residues on the protein for binding to the disaccharide. nih.gov
Calcium ions can also influence heparin-protein interactions, sometimes in a more specific manner than sodium ions. nih.govnih.govpnas.orgpnas.org Calcium ions can form bridges between the heparin disaccharide and the protein, thereby stabilizing the complex. nih.govpnas.org In some cases, calcium binding to a protein can induce a conformational change that enhances its affinity for heparin. nih.govpnas.org The free energy of heparin-Ca2+ interactions is largely driven by entropic contributions from the release of water molecules. nih.govpnas.org
The solvent itself, primarily water, plays a crucial role. The release of ordered water molecules from the binding surfaces of both the disaccharide and the protein upon complex formation can provide a favorable entropic contribution to the binding free energy. nih.govpnas.org
Modulation of Cellular Signaling Pathways (Molecular Mechanisms)
Heparin and its fragments are well-known modulators of various cellular signaling pathways, primarily by influencing the interactions between signaling proteins.
Interactions with Growth Factors (e.g., FGFs) and Their Receptors
One of the most extensively studied roles of heparin is its interaction with fibroblast growth factors (FGFs) and their receptors (FGFRs). nih.govproquest.combenthamscience.comnih.govfrontiersin.org Heparin is known to be essential for the formation of a stable ternary complex between FGF, FGFR, and heparin itself, which is a prerequisite for receptor dimerization and activation. proquest.combenthamscience.comnih.govwaocp.comnih.gov
The interaction of heparin with FGFs often involves specific sulfation patterns. For instance, 2-O-sulfation of iduronic acid and 6-O-sulfation of glucosamine have been shown to be important for FGF binding and signaling. nih.govnih.gov this compound, containing a 6-O-sulfated glucosamine, would be expected to contribute to the binding of certain FGFs.
The binding of heparin or its fragments can protect FGFs from proteolytic degradation and can also serve to localize and concentrate them at the cell surface, thereby enhancing their signaling activity. nih.gov The structural requirements for heparin/heparan sulfate in activating FGFs can vary depending on the specific FGF and FGFR isoform involved. nih.gov
Impact on Downstream Signaling Pathways (e.g., ERK1/2, Akt Activation)
Heparin-derived sulphated disaccharides have been shown to influence key downstream signaling pathways involved in cellular processes. Studies on macrophage-like cells demonstrated that these disaccharides can inhibit the phosphorylation of p38 and ERK1/2. uel.ac.uk This inhibitory effect was found to be directly related to the structural features of the disaccharides, such as selective or oligosulphation. uel.ac.uk While broader research on heparin indicates it can reduce the phosphorylation of mitogen-activated protein kinase kinases (MEK1/2), p44/42 mitogen-activated protein kinases (MAPK/ERK1/2), and Akt/protein kinase B in response to fibroblast growth factors (FGF-1 and FGF-2), the specific effects of this compound require more direct investigation. nih.gov The ERK1/2 and PI3K/AKT signaling pathways are known to be critical regulators of cell proliferation, differentiation, metabolism, and apoptosis in response to various extracellular signals. nih.gov
Cytokine and Chemokine Binding Mechanisms and Inhibition (e.g., IFNγ, IL-6, CCL5)
Heparin and its derivatives are known to interact with a wide range of cytokines and chemokines, thereby modulating their biological activities. elifesciences.orgnih.govnih.gov
Interferon-gamma (IFNγ): Low-molecular-weight heparin (LMWH) binds with high affinity to IFNγ, which can inhibit its interaction with its cellular receptor. nih.gov Molecular dynamics simulations suggest that heparan sulfate (HS)-like oligosaccharides facilitate the binding of IFNγ to its receptor, hIFNGR1, by stabilizing the flexible C-termini of the cytokine and helping to position it correctly between the receptor subunits. nih.gov
Interleukin-6 (IL-6): IL-6 is a heparin-binding cytokine. nih.gov This interaction is specific, as other glycosaminoglycans like chondroitin sulfates B and C fail to compete for binding. nih.gov The binding of heparin to IL-6 can interfere with the formation of the active signaling complex. nih.gov Molecular modeling studies have been used to analyze the interaction between a heparin pentasaccharide and the 3D structure of IL-6, revealing differences in binding free energy compared to other polysaccharides. nih.gov
Chemokine (C-C motif) ligand 5 (CCL5): CCL5, a highly basic protein, binds to heparin and heparan sulfate with high affinity. elifesciences.orgnih.gov This interaction is primarily mediated through a conserved, positively charged 44RKNR47 motif on the CCL5 surface. nih.gov Studies have demonstrated the formation of a complex between CCL5 and a heparin disaccharide. elifesciences.orgnih.gov The binding of heparin fragments to CCL5 can inhibit the chemokine's interaction with its receptor, CCR1. nih.gov The sulfation pattern and pH are critical factors that modulate the interaction between heparin tetrasaccharides and CCL5. nih.govresearchgate.net
| Molecule | Interacting Heparin Derivative | Key Findings | Reference |
|---|---|---|---|
| IFNγ | Low-Molecular-Weight Heparin (LMWH) | Binds with high affinity, inhibiting interaction with its cellular receptor. | nih.gov |
| IL-6 | Heparin | Binds specifically, with a potential to protect IL-6 from proteolytic degradation and interfere with signaling complex formation. | nih.govnih.gov |
| CCL5 | Heparin Disaccharide / Tetrasaccharide | Forms a complex, with binding mediated by the 44RKNR47 motif on CCL5. Can inhibit CCL5-CCR1 binding. | elifesciences.orgnih.govnih.gov |
Prevention of Signaling Complex Formation (e.g., IL-6/IL-6Rα/gp130)
The biological activity of IL-6 is dependent on the formation of a heterotrimeric signaling complex consisting of IL-6, its alpha-receptor (IL-6Rα), and the signal-transducing subunit glycoprotein 130 (gp130). nih.gov Subsequent homodimerization of this complex is required to trigger downstream signaling. dtic.mil
Research has shown that heparin and LMWH can disrupt this process. Heparin competes strongly for the binding of the IL-6/soluble IL-6Rα dimer to soluble gp130. nih.gov Furthermore, molecular dynamics simulations indicate that LMWH can prevent the formation of the IL-6/IL-6Rα/gp130 signaling complex. nih.gov It achieves this by binding to either IL-6 alone or the IL-6/IL-6Rα complex, thereby blocking the binding sites necessary for the subsequent interaction with gp130. nih.gov This interference breaks the cytokine signaling pathway at a critical step. nih.gov
Inhibition of Cytokine Release (e.g., IL-4, IL-5, IL-13, TNF-α)
Heparin-derived oligosaccharides have demonstrated inhibitory effects on the secretion of specific cytokines from human peripheral blood T lymphocytes. nih.gov
Interleukin-4 (IL-4) and Interleukin-5 (IL-5): The inhibitory activity of heparin oligosaccharides on the secretion of IL-4 and IL-5 is closely dependent on their molecular structure. nih.gov Research indicates that tetrasaccharides are the most effective inhibitors of IL-4 secretion, while hexasaccharides are most effective for inhibiting IL-5 secretion. nih.gov IL-4 and IL-13 are key cytokines in allergic inflammation, driving the production of immunoglobulin E (IgE) by B lymphocytes. mdpi.com
Interleukin-13 (IL-13): Along with IL-4, IL-13 is a central driver of type-2 inflammation and plays a direct role in modulating structural cells to promote mucus hypersecretion and extracellular matrix deposition. semanticscholar.org While the direct effect of this compound on IL-13 release is not specified in the provided results, the known inhibitory action on structurally and functionally related cytokines like IL-4 suggests a potential area for investigation.
Tumor Necrosis Factor-alpha (TNF-α): Heparin-derived sulphated disaccharides have been shown to inhibit macrophage TNF-α synthesis. uel.ac.uk This anti-inflammatory effect is attributed to the physical binding of heparin to various heparin-binding proteins, including TNF-α. nih.gov
Influence on Intracellular Signaling Components (e.g., STAT1 Phosphorylation, p38, ERK1/2)
The interaction of heparin disaccharides with cell surface receptors and signaling molecules can modulate the activity of key intracellular signaling components.
STAT1 Phosphorylation: The signaling pathway of IFNγ involves the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1). nih.gov LMWH has been shown to affect IFNγ signaling, and its impact was investigated by measuring the translocation of phosphorylated STAT1 into the nucleus. nih.gov Experiments on cells with depleted heparan sulfate sulfation showed a high reduction in the level of phosphorylated STAT1, confirming the crucial role of these glycosaminoglycans in the IFNγ signaling cascade. nih.gov
p38 and ERK1/2: Sulphated disaccharides derived from heparin can inhibit the phosphorylation of p38 and ERK1/2 in monocyte-macrophage cell lines. uel.ac.uk This deactivation of p38 and ERK1/2 mitogen-activated protein kinases (MAPK) is linked to the inhibition of TNF-α production and other inflammatory responses. uel.ac.uk In colon cancer cells, heparin has been found to stimulate cell growth through the specific activation of p38 MAP kinase. nih.gov
| Signaling Component | Modulating Agent | Observed Effect | Cellular Context | Reference |
|---|---|---|---|---|
| Phosphorylated STAT1 | LMWH / Heparan Sulfate | Reduced levels, indicating inhibition of IFNγ signaling. | WISH cells | nih.govnih.gov |
| Phosphorylated p38 | Sulphated Disaccharides | Inhibition of phosphorylation. | Monocyte-macrophage like cells | uel.ac.uk |
| Phosphorylated ERK1/2 | Sulphated Disaccharides | Inhibition of phosphorylation. | Monocyte-macrophage like cells | uel.ac.uk |
Interference with Specific Receptor Signaling Cascades (e.g., CXCL12/CXCR4)
The CXCL12 (also known as SDF-1α)/CXCR4 signaling axis is crucial for cellular migration and development. rcsb.org Glycosaminoglycans like heparin play a significant role in modulating this pathway. Heparin has been shown to disrupt the CXCL12/CXCR4 axis by binding to both the ligand (CXCL12) and its receptor (CXCR4). nih.gov This interaction blocks CXCR4 internalization and subsequent signaling upon stimulation with CXCL12. nih.gov
Structural studies have provided detailed insights into this interaction at the molecular level. X-ray crystallography has revealed the binding of an unsaturated heparin disaccharide to CXCL12. rcsb.org The structure shows two disaccharide binding sites. One is located in the dimer interface, with direct contacts involving residues His25, Lys27, and Arg41 of CXCL12. rcsb.org A second disaccharide contacts residues Ala20, Arg21, Asn30, and Lys64. rcsb.org This structural evidence demonstrates a direct molecular basis for how a heparin disaccharide can interfere with the function of CXCL12, thereby affecting its signaling through the CXCR4 receptor.
Enzyme Substrate and Inhibitor Studies (Molecular Level)
This compound is identified as a digestion product resulting from the action of the enzyme heparinase II on de-N-sulfated heparin. scbt.com This defines its role as a product of an enzymatic reaction and therefore a component of enzyme substrate studies. Heparinases are enzymes that cleave heparin and heparan sulfate, and the analysis of the resulting disaccharide products is a common method for studying the structure of the original glycosaminoglycan. nih.govasnailtech.com
In the context of enzyme inhibition, studies have focused on the enzymes involved in heparan sulfate biosynthesis, such as heparan sulfate N-deacetylase-N-sulfotransferase 1 (NDST1). nih.gov While this specific disaccharide is a product of degradation rather than a direct inhibitor in these studies, understanding its structure is crucial for mapping enzyme activity. nih.gov Other studies have investigated the substrate specificity of enzymes like the 2-O-sulfatase from Flavobacterium heparinum by docking various disaccharide substrates into structural models of the enzyme's active site to understand the molecular basis of its function. nih.gov
Interaction with and Modulation of Heparanase Enzymatic Activity
Heparanase is the sole mammalian endo-β-D-glucuronidase capable of cleaving heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs), which are integral components of the extracellular matrix (ECM) and cell surfaces. nih.govumc.brchemrxiv.org This enzymatic activity leads to ECM remodeling and the release of various HS-bound molecules, such as growth factors and cytokines, playing a significant role in inflammation, tumor progression, and angiogenesis. chemrxiv.orgbenthamscience.com Consequently, the inhibition of heparanase is a major focus for therapeutic development. nih.govbenthamscience.com
Investigation of Substrate Specificity for Heparan Sulfate Sulfotransferases (e.g., 2-O-Sulfotransferase)
The biosynthesis of heparan sulfate is a complex, sequential process involving multiple enzymes, including a family of sulfotransferases that add sulfate groups at specific positions on the polysaccharide chain. nih.govunc.edu The resulting sulfation patterns are critical for dictating the specific biological functions of HS. nih.gov
Heparan sulfate 2-O-sulfotransferase (HS2ST), also known as 2OST, is a key enzyme in this pathway, responsible for transferring a sulfo group to the 2-hydroxyl (2-OH) position of either L-iduronic acid (IdoA) or D-glucuronic acid (GlcA) residues within the growing HS chain. nih.govpnas.orgwikipedia.org Extensive research into the molecular mechanism and substrate specificity of HS2ST has revealed stringent structural requirements for substrate recognition.
Structural and biochemical analyses have demonstrated that the active site of HS2ST specifically recognizes N-sulfo groups on the glucosamine residue adjacent to the target uronic acid. nih.govresearchgate.netcore.ac.uk This N-sulfation is a prerequisite for the enzyme to bind the substrate effectively. Conversely, the enzyme's active site appears to exclude substrates that already possess a 6-O-sulfo group on the glucosamine unit. nih.govresearchgate.net This exclusion is attributed to steric and electrostatic repulsion within the binding pocket. researchgate.net
These findings provide strong evidence for the ordered nature of HS biosynthesis, where N-sulfation must occur before 2-O-sulfation, and 2-O-sulfation generally precedes 6-O-sulfation. nih.govresearchgate.net
Based on these established substrate requirements, this compound (α-ΔUA-[1→4]-GlcN-6S) would not be a viable substrate for HS2ST. Its structure lacks the essential N-sulfo group for enzyme recognition and contains a 6-O-sulfo group, which would prevent it from properly fitting into the enzyme's active site.
Table 1: Substrate Specificity of Heparan Sulfate 2-O-Sulfotransferase (HS2ST)
| Structural Feature of Potential Substrate | Role in HS2ST Interaction | Suitability of this compound |
| N-Sulfo Group | Required for substrate recognition and binding. nih.govresearchgate.netcore.ac.uk | Absent . The compound is not N-sulfated, making it a poor substrate. |
| 6-O-Sulfo Group | Excluded from the active site due to steric/electrostatic repulsion. nih.govresearchgate.net | Present . The 6-O-sulfate group would hinder binding to the active site. |
| Uronic Acid (IdoA/GlcA) | The target for 2-O sulfation by the enzyme. pnas.org | The compound contains an unsaturated uronic acid (ΔUA), a product of enzymatic cleavage, not a biosynthetic precursor. |
Cellular Process Modulation (Molecular Level, Excluding Clinical Relevance)
Molecular Mechanisms of Inhibition of Exosome-Cell Interactions
Exosomes are small extracellular vesicles that play a crucial role in intercellular communication by transferring molecular cargo, including proteins and nucleic acids, between cells. The uptake of exosomes by recipient cells is a complex process, often mediated by specific interactions between molecules on the exosome surface and the recipient cell membrane.
A key mechanism for exosome internalization involves cell-surface heparan sulfate proteoglycans (HSPGs). nih.gov Exosomes can bind to the HS chains of HSPGs, which act as primary receptors to facilitate their uptake. Research has identified fibronectin on the surface of exosomes as a key ligand that binds to HSPGs on target cells, mediating the interaction. nih.govuni.lu
Heparin, as a structural mimic of heparan sulfate, can act as a competitive inhibitor of this interaction. nih.govnih.gov By binding to exosomes, heparin blocks the sites that would normally interact with cell-surface HSPGs, thereby reducing exosome binding and subsequent internalization. nih.gov The effectiveness of this inhibition is dependent on the physicochemical properties of the heparin molecule, including its size and degree of sulfation. N-sulfation is particularly critical, as completely desulfated heparin fails to inhibit exosome uptake. nih.gov Furthermore, the inhibitory capacity is size-dependent; studies have shown that while a heparin dodecasaccharide (a 12-monosaccharide chain) can effectively inhibit exosome-cell interactions, the efficacy diminishes with smaller fragments. nih.govresearchgate.net
Given this size-dependent effect, a single disaccharide unit like this compound is expected to be a very weak inhibitor of exosome-cell interactions compared to larger heparin oligosaccharides or full-length heparin. While it carries a sulfate group, its small size limits its ability to effectively compete with the extensive, multivalent binding interactions that occur between the exosome surface and the long HS chains on the cell surface.
Impact on Macrophage Function and Phenotypic Switching (Molecular Mechanisms)
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. These phenotypes are broadly categorized as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). Sulfated disaccharides derived from heparin have been shown to modulate macrophage function at a molecular level, generally promoting a shift away from a pro-inflammatory state. uel.ac.ukuel.ac.uk
Sulfated heparin disaccharides have demonstrated significant anti-inflammatory effects by directly influencing macrophage differentiation and activation pathways. A primary mechanism is the inhibition of pro-inflammatory cytokine production. Studies have shown that heparin-derived disaccharides can suppress the synthesis and secretion of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from activated macrophages. uel.ac.ukscispace.comresearchgate.net
Furthermore, these disaccharides can interfere with the differentiation of monocytes into pro-inflammatory macrophages. uel.ac.ukuel.ac.uk This inhibitory action is mediated through the modulation of key intracellular signaling cascades. Research indicates that sulfated disaccharides can inhibit the phosphorylation of p38 and ERK1/2, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway critical for pro-inflammatory responses. uel.ac.ukuel.ac.uk Additionally, they have been found to prevent phorbol myristate acetate (PMA)-induced calcium mobilization, an essential step in macrophage activation. uel.ac.ukuel.ac.uk Some heparin derivatives have also been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.govoup.com
Beyond simply inhibiting pro-inflammatory activity, sulfated disaccharides can actively promote a shift towards an anti-inflammatory M2 macrophage phenotype. uel.ac.ukuel.ac.uk This phenotypic switching is crucial for the resolution of inflammation and tissue repair.
Treatment of macrophages with sulfated disaccharides has been shown to induce the expression of M2-associated markers. While much of the detailed mechanistic work has been done with larger heparin molecules, the principles extend to its bioactive fragments. Heparin treatment promotes the expression of anti-inflammatory markers such as Arginase 1 (ARG1) and Interleukin-10 (IL-10). nih.gov The induction of the anti-inflammatory phenotype is associated with the upregulation of Interferon Regulatory Factor 4 (IRF-4), a transcription factor that suppresses M1 polarization and promotes the expression of M2-related genes. nih.gov The ability of sulfated disaccharides to induce this phenotypic switch highlights a key mechanism by which heparin fragments can contribute to the resolution of inflammation at the molecular level.
Table 2: Molecular Mechanisms of Sulfated Disaccharides on Macrophage Function
| Macrophage Process | Effect of Sulfated Disaccharides | Molecular Mechanism | Key Molecules/Pathways Affected |
| Pro-Inflammatory (M1) Differentiation | Inhibition uel.ac.ukuel.ac.uk | Suppression of key activation and differentiation signals. | - Cytokines: ↓ TNF-α scispace.comresearchgate.net- Signaling: ↓ p38 & ERK1/2 phosphorylation uel.ac.ukuel.ac.uk- Ion Flux: ↓ Calcium Mobilization uel.ac.ukuel.ac.uk- Transcription Factors: ↓ NF-κB Activation nih.govoup.com |
| Anti-Inflammatory (M2) Phenotype | Induction uel.ac.ukuel.ac.uk | Promotion of a pro-resolving cellular program. | - Cytokines: ↑ IL-10 nih.gov- Enzymes: ↑ Arginase 1 (ARG1) nih.gov- Transcription Factors: ↑ IRF-4 nih.gov |
Computational and Theoretical Studies of Molecular Interactions
Computational and theoretical methods have become indispensable tools in glycobiology for elucidating the intricate molecular interactions and conformational dynamics of complex carbohydrates like heparin and its derivatives. These approaches provide atomic-level insights that are often inaccessible through experimental techniques alone. For a specific component like this compound, these computational studies can predict its behavior in a physiological environment, its preferred shapes, and its interactions with biological macromolecules.
Molecular Dynamics Simulations for Conformational Analysis and Binding Studies
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape in solution and provide insights into its binding mechanisms with proteins.
MD simulations facilitate the analysis of a molecule's underlying conformational ensemble, which is crucial for understanding its structure-function relationships. nih.gov The simulations are based on a force field, a set of parameters that defines the potential energy of the system. For carbohydrates like heparin and its disaccharides, specialized force fields such as GLYCAM06 and CHARMM36 are commonly employed. These force fields have been rigorously tested to accurately represent the complex energy properties of these highly charged molecules. nih.gov
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation then calculates the forces on each atom and integrates Newton's laws of motion to track their trajectories over time. This allows for the exploration of various conformational states and the analysis of key structural parameters, such as the puckering of the pyranose rings and the torsion angles of the glycosidic linkage. In its natural state, heparin is a highly negatively charged glycosaminoglycan (GAG). researchgate.net The repeating disaccharide units are central to its structure and function.
Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | GLYCAM06 or CHARMM36 |
| Solvent Model | TIP3P or SPC/E water |
| System Neutralization | Addition of Na+ counter-ions |
| Temperature | 300 K (physiological) |
| Pressure | 1 atm |
| Simulation Time | Nanoseconds to microseconds |
The results of MD simulations can provide detailed information on the flexibility of the disaccharide, the stability of intramolecular hydrogen bonds, and the distribution of conformations in solution. For instance, studies on heparin oligosaccharides have shown that iduronic acid residues can exist in equilibrium between different chair and skew-boat conformations, and the population of each conformer is influenced by the sulfation pattern and the neighboring residues. mdpi.com Furthermore, MD simulations are instrumental in studying the binding of heparin fragments to proteins. By simulating the disaccharide in the presence of a target protein, it is possible to identify the key amino acid residues involved in the interaction, calculate the binding free energy, and visualize the bound conformation. These simulations have revealed that heparin can act as a template, gathering and assembling peptides. acs.org
Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations of Disaccharide Geometry
For a more accurate description of the electronic structure and geometry of this compound, particularly in the context of enzymatic reactions or complex interactions, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed. This method combines the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the rest of the system.
In a QM/MM calculation of the disaccharide, the glycosidic linkage and the surrounding functional groups, where bond breaking or forming might occur or where precise electronic properties are of interest, would be treated with a quantum mechanical method like Density Functional Theory (DFT). The remainder of the molecule and the solvent would be described by a classical molecular mechanics force field. This approach allows for a computationally feasible yet highly accurate investigation of the disaccharide's geometry and electronic properties.
These calculations can provide precise details on:
Bond lengths and angles: Offering a more accurate geometry than what is achievable with purely classical force fields.
Partial atomic charges: Revealing the charge distribution across the molecule, which is crucial for understanding electrostatic interactions.
Reaction pathways: Modeling the transition states and energy barriers of enzymatic modifications or chemical reactions involving the disaccharide.
While specific QM/MM studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to other glycosaminoglycans to study aspects like the conformational preferences of glycosidic linkages and the mechanisms of glycosyltransferases.
Density Functional Theory (DFT)-based NMR Spin-Spin Coupling Constants Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the three-dimensional structure of carbohydrates in solution. The interpretation of NMR data, however, can be significantly enhanced by computational methods, particularly Density Functional Theory (DFT). DFT calculations can accurately predict NMR parameters like chemical shifts and spin-spin coupling constants.
For this compound, DFT calculations can be used to compute the three-bond proton-proton coupling constants (³JHH). These coupling constants are highly sensitive to the dihedral angles of the molecule and can therefore provide precise information about its conformation. The theoretical calculation of these constants involves optimizing the molecular structure of the disaccharide using a DFT method, such as B3LYP, with an appropriate basis set, often including the simulation of solvent effects. mdpi.com
The total calculated spin-spin coupling constant is a sum of four contributions as defined by Ramsey theory:
Diamagnetic Spin-Orbit (DSO)
Paramagnetic Spin-Orbit (PSO)
Fermi-Contact (FC)
Spin-Dipole (SD)
Of these, the Fermi-contact term is often the most significant, but the other terms, especially the DSO, can be crucial for accurate predictions in molecules like heparin disaccharides. mdpi.com Detailed analysis of these contributions can reveal insights into the influence of electronic structure, such as the effect of lone pairs on adjacent oxygen atoms, on the observed coupling constants. mdpi.com
Table 2: Illustrative Contributions to a Hypothetical ³JH1-H2 Coupling Constant (in Hz) for a Heparin Disaccharide Residue Calculated by DFT
| Contribution | Calculated Value (Hz) |
| Fermi-Contact (FC) | 4.50 |
| Spin-Dipole (SD) | 0.25 |
| Paramagnetic Spin-Orbit (PSO) | -0.15 |
| Diamagnetic Spin-Orbit (DSO) | 0.50 |
| Total J-Coupling | 5.10 |
By comparing the DFT-calculated coupling constants with experimentally measured values, researchers can validate the conformational models of this compound obtained from other methods like MD simulations. Studies on related heparin oligosaccharides have demonstrated that a weighted average of different conformations, such as the ¹C₄ and ²S₀ forms of iduronic acid, often provides the best agreement with experimental NMR data. mdpi.com This synergy between DFT calculations and experimental NMR provides a robust framework for defining the solution structure of complex heparin-derived disaccharides.
Applications in Advanced Research and Development
Utilization as Analytical Standards and Reference Materials for Glycosaminoglycan Analysis
Heparin disaccharide II-H sodium salt is extensively used as an analytical standard and reference material for the compositional analysis of heparin and heparan sulfate (B86663) (HS). These complex polysaccharides are subject to significant structural heterogeneity, making their characterization challenging. Enzymatic digestion of heparin and HS with a cocktail of heparinases (I, II, and III) breaks them down into their constituent disaccharide units. nih.gov These resulting disaccharides, including II-H, can then be separated, identified, and quantified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.govnih.gov
The purity and well-defined structure of isolated heparin disaccharides like II-H (α-ΔUA-[1→4]-GlcN-6S) are crucial for the accurate calibration of analytical instruments and the validation of methods for GAG analysis. sigmaaldrich.comscbt.com This process is fundamental for quality control in the manufacturing of heparin-based drugs and for studying the structural changes of HS in various physiological and pathological states. nih.gov The use of these standards allows researchers to create detailed disaccharide profiles, which are essential for understanding the structure-function relationships of the parent glycosaminoglycans. nih.gov Hydrophilic interaction chromatography (HILIC) is another technique that has gained importance for the separation of these carbohydrate units. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonym | α-ΔUA-[1→4]-GlcN-6S sigmaaldrich.comscbt.com |
| CAS Number | 136098-02-7 sigmaaldrich.comscbt.com |
| Molecular Formula | C₁₂H₁₇NO₁₃SNa₂ sigmaaldrich.comscbt.com |
| Molecular Weight | 461.31 g/mol sigmaaldrich.comscbt.com |
| Purity | ≥98% scbt.com |
| Form | Powder sigmaaldrich.com |
| Analytical Technique | HPLC: suitable sigmaaldrich.com |
Role in Fundamental Glycobiology Research
Heparin disaccharide II-H serves as a fundamental building block in carbohydrate chemistry for the synthesis of more complex oligosaccharides. nih.gov The chemical synthesis of heparin and heparan sulfate oligosaccharides is a complex process that relies on the availability of well-defined disaccharide units. These synthetic oligosaccharides are invaluable tools for studying the specific interactions between GAGs and proteins. The defined structure of disaccharide II-H allows for precise chemical modifications and the construction of larger oligosaccharides with specific sulfation patterns, which is critical for elucidating the structural requirements for biological activity. acs.org
Heparin disaccharide II-H is a direct product of the enzymatic degradation of heparin and heparan sulfate by heparinases. sigmaaldrich.com Specifically, it is a digestion product of heparinase II acting on de-N-sulfated heparin. scbt.com The study of the generation of specific disaccharides like II-H provides insights into the substrate specificity and mechanism of action of heparinases and other GAG-modifying enzymes. This knowledge is crucial for understanding the biosynthesis and catabolism of heparin and heparan sulfate in vivo. Furthermore, these enzymes and their resulting disaccharide products are used in laboratory settings to map the structure of GAGs from various biological sources. nih.gov
Development of Research Tools for High-Throughput Screening of Glycan-Protein Interactions (e.g., Glycosyl Microarrays)
Heparin disaccharide II-H and other synthetic heparin oligosaccharides are pivotal in the development of advanced research tools such as glycan microarrays. nih.govnih.gov These microarrays consist of a library of defined oligosaccharides covalently immobilized on a solid surface. acs.org They allow for the high-throughput screening of interactions between a large number of glycans and various proteins, such as growth factors, cytokines, and enzymes. nih.govnih.gov
The construction of these "heparin chips" enables researchers to rapidly identify the specific GAG structures that bind to a protein of interest and to determine the structural requirements for these interactions. nih.gov This technology requires only small amounts of protein and has been instrumental in probing the carbohydrate affinity of heparin-binding proteins like Fibroblast Growth Factors (FGF-1 and FGF-2). acs.orgnih.gov The insights gained from these microarray studies are crucial for understanding the biological roles of heparin and heparan sulfate and for the development of new therapeutics. researchgate.net
Preclinical Research Applications (Molecular Basis of Therapeutic Potential, Non-Clinical)
In the realm of preclinical research, heparin disaccharide II-H contributes to understanding the molecular basis of the therapeutic potential of heparin and its derivatives. nih.gov While the disaccharide itself is not a therapeutic agent, its use in fundamental research underpins the development of heparin-based drugs. The anticoagulant activity of heparin, for instance, is mediated by its specific interaction with antithrombin, which leads to the inhibition of coagulation factors. nih.gov The study of how different sulfation patterns and oligosaccharide lengths affect this interaction is a key area of preclinical investigation. nih.gov
Furthermore, heparin and its fragments have been shown to have anti-inflammatory and anti-cancer properties, which are being explored in non-clinical studies. nih.gov These effects are often attributed to the ability of GAGs to interact with a wide range of proteins, including growth factors and chemokines. nih.gov Research using defined oligosaccharides helps to elucidate the specific structural motifs responsible for these activities, paving the way for the rational design of new heparin mimetics with improved therapeutic profiles. nih.govnih.gov For example, the interaction of heparin fragments with endostatin (B67465) has been shown to be crucial for its anti-angiogenic activity, a key process in cancer progression. nih.gov
Investigating Molecular Mechanisms of Antitumor Activity
Heparin oligosaccharides, including disaccharides, are crucial tools for dissecting the molecular pathways of cancer progression. Research has moved beyond heparin's anticoagulant properties to reveal its direct impact on tumor cells and their microenvironment. nih.gov The antitumor mechanisms are multifaceted, involving the inhibition of key enzymes, disruption of cell adhesion, and interference with signaling pathways that control tumor growth and metastasis. tandfonline.com
Several key mechanisms are under investigation:
Inhibition of Heparanase: Heparanase is an enzyme that degrades heparan sulfate proteoglycans (HSPGs) in the extracellular matrix (ECM). nih.gov This degradation releases growth factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2) that promote angiogenesis. nih.govamegroups.org By inhibiting heparanase, heparin-derived oligosaccharides prevent ECM breakdown, thereby suppressing tumor invasion and the formation of new blood vessels that feed the tumor. amegroups.org
Blockade of Selectins: P-selectin and L-selectin are adhesion molecules that facilitate the interaction between tumor cells, platelets, and endothelial cells. This interaction is a critical step in the formation of metastases. tandfonline.com Heparin and its derivatives can block these selectins, disrupting the cellular adhesion required for tumor cells to establish secondary tumors. tandfonline.comnih.gov
Interference with Growth Factor Signaling: Heparin can bind to and sequester various growth factors, notably FGF and VEGF. nih.gov This action prevents these factors from binding to their receptors on tumor cells, thereby inhibiting critical signaling pathways for cell proliferation and angiogenesis, such as the PI3k/Akt and MAPK pathways. nih.govresearchgate.net
Disruption of the CXCL12/CXCR4 Axis: The chemokine CXCL12 and its receptor CXCR4 play a role in guiding cancer cells to metastatic sites. tandfonline.com Low molecular weight heparins (LMWHs) can block this axis, inhibiting the migration and invasion of tumor cells. tandfonline.comnih.gov
| Molecular Target | Mechanism of Action | Therapeutic Implication | Reference |
|---|---|---|---|
| Heparanase | Competitive inhibition of heparan sulfate degradation in the extracellular matrix. | Reduces release of pro-angiogenic growth factors (VEGF, FGF), limits tumor invasion and angiogenesis. | nih.govamegroups.org |
| P-selectin and L-selectin | Blocks binding sites, preventing adhesion of tumor cells to platelets and endothelium. | Inhibits the formation of tumor emboli and metastatic seeding. | tandfonline.comnih.gov |
| FGF, VEGF | Sequesters growth factors, preventing their interaction with cell surface receptors. | Inhibits tumor proliferation and angiogenesis by blocking downstream signaling. | nih.govresearchgate.net |
| CXCL12/CXCR4 Axis | Binds to CXCL12, preventing its interaction with the CXCR4 receptor on tumor cells. | Inhibits chemotaxis-driven metastasis of cancer cells. | tandfonline.comnih.gov |
Exploring Molecular Mechanisms of Anti-inflammatory Effects
Heparin and its oligosaccharide components exhibit significant anti-inflammatory properties, which are largely independent of their anticoagulant effects. nih.gov This has spurred research into developing non-anticoagulant heparin derivatives as potential anti-inflammatory therapies. nih.gov The molecular mechanisms are diverse, targeting multiple points in the inflammatory cascade.
Key anti-inflammatory mechanisms include:
Blockade of L- and P-Selectins: A primary anti-inflammatory mechanism of heparin is the inhibition of L- and P-selectin. nih.gov These molecules mediate the initial tethering and rolling of leukocytes on the endothelial surface, a crucial first step in their migration to sites of inflammation. By blocking this interaction, heparin oligosaccharides can significantly reduce leukocyte recruitment and dampen the inflammatory response. nih.govdrugbank.com The 6-O-sulfate groups on the glucosamine (B1671600) residues within the heparin structure are critical for this inhibitory activity. nih.gov
Modulation of Cytokines and Chemokines: Heparin can bind to a variety of pro-inflammatory cytokines and chemokines, such as Interferon-gamma (IFNγ) and Interleukin-6 (IL-6). nih.govmdpi.com This binding can prevent these signaling molecules from interacting with their receptors, thereby blocking their pro-inflammatory effects and downregulating inflammatory signaling pathways. mdpi.combiorxiv.org
Inhibition of the Complement System: Heparin is known to interfere with the complement cascade, a key part of the innate immune response that can contribute to inflammation. It can inhibit the formation of critical components like the C3 convertase, thus preventing downstream inflammatory events. nih.gov
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a central regulator of the inflammatory response. Some studies suggest that heparin and related compounds can exert anti-inflammatory effects by inhibiting the activation of NF-κB, which in turn reduces the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govmdpi.com
| Mechanism | Molecular Target/Process | Outcome | Reference |
|---|---|---|---|
| Selectin Inhibition | L-selectin and P-selectin on leukocytes and endothelium. | Prevents leukocyte rolling and adhesion, reducing infiltration into inflamed tissue. | nih.govnih.gov |
| Cytokine/Chemokine Sequestration | Binds to pro-inflammatory cytokines (e.g., IFNγ, IL-6). | Inhibits cytokine-receptor interactions and downstream signaling. | mdpi.combiorxiv.org |
| Complement System Interference | Inhibits formation of complement factors (e.g., C3 convertase). | Reduces complement-mediated inflammation and cell lysis. | nih.gov |
| Transcription Factor Inhibition | Inhibits nuclear translocation of NF-κB p65 subunit. | Downregulates expression of pro-inflammatory genes. | nih.govmdpi.com |
Understanding Molecular Anticoagulant Mechanisms and Neutralization Strategies
The anticoagulant activity of heparin is its most well-known function. This compound is a part of the specific pentasaccharide sequence that is essential for this activity. pnas.org Research in this area focuses on elucidating the precise molecular interactions involved and developing effective methods for their reversal.
The core anticoagulant mechanism involves the protein antithrombin III (AT-III), a natural inhibitor of coagulation proteases. pnas.org Heparin acts as a catalyst by binding to AT-III through a specific pentasaccharide sequence. pnas.orgnih.gov This binding induces a conformational change in AT-III, dramatically accelerating its ability to inactivate key coagulation enzymes, primarily thrombin (Factor IIa) and Factor Xa. pnas.org The inhibition of Factor Xa requires only the heparin-AT-III complex, while the inhibition of thrombin requires a longer heparin chain to form a ternary bridge between thrombin and AT-III. pnas.org
Neutralization Strategies: The primary strategy for neutralizing heparin's anticoagulant effect is the administration of protamine sulfate. nih.gov Protamine is a highly basic, polycationic protein isolated from salmon sperm. nih.govthoracickey.com It works through a straightforward electrostatic interaction: the positively charged arginine residues in protamine bind strongly to the negatively charged sulfate and carboxyl groups on the heparin chain. thoracickey.com This forms a stable, inactive heparin-protamine complex, which dissociates AT-III from heparin and effectively neutralizes the anticoagulant activity of both molecules. nih.govunisr.it The complex is then cleared from the body by the reticuloendothelial system. thoracickey.com
| Process | Key Molecules | Molecular Interaction | Reference |
|---|---|---|---|
| Anticoagulation | Heparin, Antithrombin III (AT-III), Factor Xa, Thrombin | Heparin binds to AT-III, causing a conformational change that accelerates the inactivation of Factor Xa and thrombin. | pnas.orgnih.gov |
| Neutralization | Heparin-AT-III Complex, Protamine Sulfate | Protamine, a polycationic protein, binds ionically to anionic heparin, displacing AT-III and forming an inactive complex. | thoracickey.comnih.govunisr.it |
Research in Biomaterial Surface Modification and Tissue Engineering Scaffolds (e.g., Heparin Methacrylate)
The inherent biocompatibility and biological activity of heparin make it an excellent candidate for modifying the surfaces of biomaterials and creating scaffolds for tissue engineering. When a foreign material is introduced into the body, it can trigger blood coagulation and an inflammatory response. researchgate.net Coating surfaces with heparin can mitigate these issues.
Immobilized heparin enhances the blood compatibility of materials by reducing platelet adhesion and preventing thrombus formation. researchgate.netnih.gov This is achieved through both AT-III mediated anticoagulant activity and by creating a negatively charged, hydrophilic surface that repels blood cells and proteins. nih.govmdpi.com
In the field of tissue engineering, heparin is incorporated into scaffolds to promote tissue regeneration. researchgate.net A prominent example is Heparin Methacrylate (B99206) (HepMA) , which is heparin that has been chemically modified with methacrylate groups. medchemexpress.com This modification allows the heparin to be polymerized, often using light (photopolymerization), to form hydrogels. medchemexpress.com These HepMA hydrogels serve as excellent scaffolds for tissue engineering because they:
Mimic the Extracellular Matrix: Their structure provides a supportive, hydrated environment for cells to grow. nih.gov
Promote Cell Adhesion and Proliferation: Heparin's ability to bind to cell surface receptors and growth factors facilitates cell attachment and growth. mdpi.com
Sequester and Deliver Growth Factors: The scaffold can be loaded with growth factors, and the heparin within the hydrogel binds these factors, releasing them slowly over time to stimulate tissue repair and regeneration, including angiogenesis. nih.gov
These heparin-based scaffolds are being investigated for the regeneration of various tissues, including cartilage, bone, and blood vessels. nih.govresearchgate.net
| Application | Material/Technique | Key Advantage | Reference |
|---|---|---|---|
| Surface Modification | Covalent or ionic immobilization of heparin on surfaces (e.g., stents, catheters). | Improves hemocompatibility, reduces thrombosis and platelet adhesion. | nih.govmdpi.com |
| Tissue Engineering Scaffolds | Heparin Methacrylate (HepMA) hydrogels. | Provides a biocompatible matrix that supports cell growth and allows for controlled delivery of growth factors. | medchemexpress.comresearchgate.net |
| Vascular Grafts | Heparin-conjugated electrospun scaffolds. | Enhances patency and promotes re-endothelialization of small-diameter grafts. | mdpi.comnih.gov |
Development of Nanocarriers for Molecular Delivery (Preclinical Research)
Heparin and its derivatives are being extensively explored in preclinical research for the development of nanocarriers for targeted drug and gene delivery. nih.gov By conjugating heparin to various nanomaterials (e.g., polymers, lipids, gold nanoparticles), researchers can create sophisticated delivery systems with enhanced therapeutic potential. nih.govnih.gov
The unique properties of heparin make it a valuable component for nanocarriers:
Biocompatibility: Heparin is a natural biomolecule, which improves the biocompatibility of the nanoparticles and reduces their toxicity. nih.govnih.gov
Targeting: Heparin binds to molecules that are often overexpressed on the surface of cancer cells or in the tumor microenvironment, such as P-selectin and various growth factor receptors. This allows for the passive or active targeting of the nanocarrier to the disease site. nih.gov
Enhanced Cellular Uptake: The interaction of heparin with cell surface components can facilitate the internalization of the nanoparticle into the target cells. mdpi.com
Drug Conjugation: The functional groups on the heparin molecule provide sites for the attachment of therapeutic agents, such as anticancer drugs (e.g., doxorubicin, paclitaxel) or imaging agents (e.g., quantum dots, iron oxide nanoparticles). nih.govmdpi.comnih.gov
These heparin-based nanocarriers have been shown in preclinical studies to improve the efficacy of anticancer drugs by increasing their concentration at the tumor site while minimizing systemic side effects. nih.govamegroups.cn They are also being developed as theranostic agents, which combine therapeutic delivery with noninvasive imaging capabilities to monitor treatment response. nih.govmdpi.com
| Nanocarrier Type | Payload | Research Focus | Reference |
|---|---|---|---|
| Heparin-Polymer Conjugates | Anticancer drugs (e.g., Doxorubicin) | Targeted delivery to tumor cells, overcoming drug resistance. | nih.gov |
| Heparin-Coated Magnetic Nanoparticles | Chemotherapeutics (e.g., Paclitaxel) | Combined magnetic targeting and theranostic (therapy + imaging) applications. | mdpi.comaip.org |
| Heparin-Folic Acid Bioconjugates | Retinoic Acid | Receptor-mediated delivery to cancer cells overexpressing folate receptors. | nih.govamegroups.cn |
| Heparin-Quantum Dot Nanoparticles | Quantum Dots (Imaging Agent) | Development of nanoprobes for noninvasive biomedical imaging. | nih.gov |
Q & A
Q. What structural features distinguish Heparin disaccharide II-H sodium salt from other heparin-derived disaccharides?
this compound (α-ΔUA-[1→4]-GlcN-6S, CAS 136098-02-7) is characterized by a 6-O-sulfated glucosamine (GlcN-6S) linked to an unsaturated uronic acid (ΔUA). This sulfation pattern differentiates it from isoforms like II-A (N-sulfated) and III-H (2-O-sulfated ΔUA) . Structural confirmation requires enzymatic digestion (heparinases I/II/III) followed by HPLC or SAX-HPLC with UV detection at 232 nm for ΔUA quantification .
Q. How should researchers prepare standardized solutions of Heparin disaccharide II-H for in vitro assays?
- Purity Verification : Use HPLC with an amine-bound silica column and a sodium chloride gradient (0–1.0 M over 60 min) to confirm ≥95% purity .
- Solubility : Dissolve in ultrapure water (20 mg/mL) with sonication to ensure homogeneity. Store aliquots at -20°C to prevent degradation .
- Buffer Compatibility : Avoid calcium-containing buffers (e.g., PBS with Ca²⁺), as residual Ca²⁺ may interfere with NCX activation studies .
Q. What analytical methods are recommended for quantifying Heparin disaccharide II-H in biological matrices?
- Fluorescent Tagging : Derivatize ΔUA with 2-aminoacridone (AMAC) for enhanced sensitivity in LC-MS/MS .
- SAX-HPLC : Use a 4.6 × 250 mm column with a 0.1–1.0 M NaCl gradient (pH 3.5) for baseline separation from unsulfated disaccharides .
- Limitations : Note that UV detection at 232 nm may fail to detect non-ΔUA-containing fragments; use mass spectrometry for comprehensive profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Ca²⁺ efflux data involving Heparin disaccharide II-H?
Discrepancies in NCX activation studies may arise from:
- Calcium Contamination : Validate buffer Ca²⁺ levels via atomic absorption spectroscopy (AAS) .
- Sulfation Batch Variability : Compare disaccharide sulfation profiles using CE-LIF or SAX-HPLC .
- Cell-Specific Responses : Perform dose-response curves (0.1–10 µM) across multiple cell lines (e.g., HEK293 vs. cardiomyocytes) to assess tissue-specific effects .
Q. What experimental designs are optimal for studying the role of 6-O-sulfation in Heparin disaccharide II-H’s bioactivity?
- Desulfation Controls : Compare II-H with chemically desulfated analogs (e.g., N-acetylated or 6-O-desulfated derivatives) .
- Molecular Dynamics (MD) : Simulate interactions between 6-O-sulfated GlcN and NCX using CHARMM or GROMACS to identify binding motifs .
- In Vivo Validation : Use murine models with renal-specific HS sulfation knockouts to isolate 6-O-sulfation effects on Ca²⁺ homeostasis .
Q. How can researchers address challenges in structural-activity relationship (SAR) studies of Heparin disaccharide II-H?
- Synthetic Libraries : Generate a library of sulfation variants (e.g., 6-O-/N-/2-O-sulfated) via chemoenzymatic synthesis .
- SPR Analysis : Measure binding kinetics to NCX or antithrombin III using surface plasmon resonance (Biacore) .
- Data Integration : Cross-reference SAR data with transcriptomic profiles (RNA-seq) to link sulfation patterns to downstream signaling pathways (e.g., MAPK/NF-κB) .
Q. What methodological precautions are critical when analyzing Heparin disaccharide II-H in proteoglycan degradation studies?
- Enzyme Specificity : Use heparinase III (specific for GlcN-6S) rather than heparinase I (GlcN-NS) to avoid off-target cleavage .
- Reductive Amination : Stabilize reducing ends with NaBH₄ before digestion to prevent anomalous fragmentation .
- Contamination Checks : Test for residual glycosaminoglycans (GAGs) via Alcian blue staining or ELISA .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Heparin Disaccharide II-H
| Parameter | Method | Conditions | Reference |
|---|---|---|---|
| Purity | SAX-HPLC | NaCl gradient (0–1.0 M), pH 3.5 | |
| Sulfation Profile | CE-LIF | 20 mM phosphate buffer, pH 9.0 | |
| Quantification | LC-MS/MS (AMAC-labeled) | C18 column, 0.1% formic acid |
Q. Table 2. Common Experimental Artifacts and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
